
4-amino-N-(3-chlorophenyl)benzenesulfonamide
Overview
Description
4-Amino-N-(3-chlorophenyl)benzenesulfonamide (CAS: 19837-81-1) is a sulfonamide derivative with the molecular formula C₁₂H₁₁ClN₂O₂S. Its structure comprises a benzenesulfonamide core substituted with an amino group at the para position and a 3-chlorophenyl group attached via the sulfonamide nitrogen . Sulfonamides are historically significant as antimicrobial agents, inhibiting bacterial dihydropteroate synthase (DHPS) by competing with para-aminobenzoic acid (pABA).
Preparation Methods
Sulfonylation of 3-Chloroaniline with 4-Nitrobenzenesulfonyl Chloride Followed by Reduction
Reaction Overview
This two-step method involves initial sulfonylation of 3-chloroaniline with 4-nitrobenzenesulfonyl chloride to form the nitro-substituted intermediate, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Sulfonylation Step
Reagents :
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3-Chloroaniline
-
4-Nitrobenzenesulfonyl chloride
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Triethylamine (base)
Solvent : Dichloromethane or toluene
Temperature : 0–25°C
Reaction Time : 2–4 hours .
The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The nitro group stabilizes the sulfonyl chloride electrophile, enhancing reactivity.
Reduction Step
Reagents :
-
Palladium on charcoal (Pd/C, 5–10 wt%)
-
Hydrogen gas (H₂)
Solvent : Methanol or ethanol
Temperature : 25–50°C
Pressure : 1–3 atm H₂
Reaction Time : 4–12 hours .
Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the sulfonamide bond. Post-reduction purification involves filtration to remove Pd/C and solvent evaporation.
Yield and Purity
Direct Sulfonylation Using 4-Aminobenzenesulfonyl Chloride
Single-Step Synthesis
This method employs 4-aminobenzenesulfonyl chloride, enabling direct coupling with 3-chloroaniline.
Reagents :
-
4-Aminobenzenesulfonyl chloride
-
3-Chloroaniline
-
Pyridine or triethylamine
Solvent : Dichloromethane or tetrahydrofuran (THF)
Temperature : 0–25°C
Reaction Time : 1–3 hours .
Challenges and Optimizations
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Amino Group Reactivity : The free amine on the sulfonyl chloride may compete with 3-chloroaniline, leading to dimerization. To mitigate this, substoichiometric base (1.1–1.3 equivalents) is used to deprotonate 3-chloroaniline selectively .
-
Yield : 55–70%, lower than the two-step method due to side reactions .
Protection/Deprotection Strategy via Acetamide Intermediates
Synthesis of N-(3-Chlorophenyl)-4-acetamidobenzenesulfonamide
Reagents :
-
4-Acetamidobenzenesulfonyl chloride
-
3-Chloroaniline
-
Triethylamine
Solvent : Dichloromethane
Temperature : 0–25°C
Reaction Time : 2–4 hours .
Hydrolysis of the Acetamide Group
Reagents :
Yield and Scalability
Industrial-Scale Synthesis Considerations
Process Intensification
-
Continuous Flow Reactors : Enhance mixing and heat transfer during sulfonylation, reducing reaction time by 30–50% compared to batch processes .
-
Solvent Recovery : Toluene and methanol are recycled via distillation, reducing waste .
Crystallization Optimization
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pH Control : Adjusting the pH to 5–6 during crystallization improves purity (≥98%) by precipitating impurities .
-
Solvent System : Ethanol/water (1:1) achieves optimal crystal morphology for filtration .
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield (%) | Purity (%) |
---|---|---|---|---|
Two-Step Nitro Reduction | High selectivity, scalable | Requires H₂ handling infrastructure | 65–80 | 95–99 |
Direct Sulfonylation | Fewer steps | Lower yield due to side reactions | 55–70 | 90–95 |
Acetamide Hydrolysis | Avoids nitro intermediates | Acidic conditions may degrade sensitive groups | 70–80 | 97–99 |
Mechanistic Insights
Sulfonylation Reaction
The reaction proceeds via nucleophilic attack of 3-chloroaniline on the electrophilic sulfur of the sulfonyl chloride, facilitated by base-mediated deprotonation .
Catalytic Hydrogenation
Hydrogenation of the nitro group involves adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group, culminating in amine formation .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-amino-N-(3-chlorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Impact of Substituent Position and Functional Groups
- Chlorophenyl Position: The 3-chlorophenyl group in the target compound may influence binding affinity to bacterial DHPS compared to 2- or 4-chloro analogs.
- Triazole and Thiazolidinone Hybrids: Derivatives incorporating triazole (e.g., ) or thiazolidinone () moieties show enhanced activity due to increased lipophilicity and additional hydrogen-bonding interactions. For instance, triazole-linked sulfonamides demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
- Isoxazole and Oxazole Derivatives : Substitutions with heterocyclic rings (e.g., 5-methylisoxazole in ) improve metabolic stability and target selectivity, though their potency varies depending on the microbial strain .
Biological Activity
4-amino-N-(3-chlorophenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of an amino group, a chlorophenyl group, and a benzenesulfonamide moiety. Its molecular formula is C12H11ClN2O2S. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in antibacterial and antifungal therapies.
The biological activity of this compound primarily involves its interaction with various enzymes. It is hypothesized to inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This inhibition can lead to therapeutic effects, particularly in the treatment of bacterial infections and possibly cancer.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial activity. Its structure allows it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. For instance, studies have shown that similar sulfonamide derivatives can effectively inhibit the growth of Staphylococcus aureus and other pathogens.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in organisms. In vitro studies have demonstrated that derivatives of this compound can inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for this isoform over others like CA II . Such selectivity is vital for reducing side effects in therapeutic applications.
Anti-Cancer Activity
In a study focusing on anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7), compounds similar to this compound showed promising results. Specific derivatives demonstrated significant inhibitory effects at concentrations ranging from 1.52 to 6.31 μM, with selectivity indices indicating a preference for cancer cells over normal cells . Notably, one derivative was shown to induce apoptosis in cancer cells, highlighting the potential for developing anti-cancer therapies based on this compound.
Case Studies
- Inhibition Studies : A recent study evaluated the enzyme inhibition properties of various benzenesulfonamides, including this compound. The results indicated that this compound could significantly inhibit bacterial growth by targeting essential metabolic pathways within the bacteria .
- Cancer Cell Line Evaluation : Another investigation assessed the anti-proliferative effects of sulfonamide derivatives on breast cancer cell lines. The study found that certain derivatives showed a high degree of selectivity and potency against cancer cells, suggesting that modifications to the sulfonamide structure can enhance biological activity .
Comparative Analysis with Similar Compounds
Compound Name | Structure | IC50 (nM) | Selectivity | Activity Type |
---|---|---|---|---|
This compound | Structure | 10.93 - 25.06 | High | Enzyme Inhibitor |
4-amino-N-(4-chlorophenyl)benzenesulfonamide | - | TBD | TBD | TBD |
4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide | - | TBD | TBD | TBD |
Properties
IUPAC Name |
4-amino-N-(3-chlorophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOMLEQGMOLOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368235 | |
Record name | 4-amino-N-(3-chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19837-81-1 | |
Record name | 4-amino-N-(3-chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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